molecular formula C5H9NO2 B555423 L-Allylglycine CAS No. 16338-48-0

L-Allylglycine

Katalognummer B555423
CAS-Nummer: 16338-48-0
Molekulargewicht: 115,13 g/mole
InChI-Schlüssel: WNNNWFKQCKFSDK-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Allylglycine is a derivative of the amino acid glycine . It is known to inhibit glutamate decarboxylase, which blocks GABA biosynthesis, leading to lower levels of the neurotransmitter . This compound is often used in research and is not recommended for medicinal or household use .


Synthesis Analysis

The synthesis of L-Allylglycine involves several steps. The peptide scaffolds consist of an alternating sequence of L-leucine and L-allylglycine residues . Using thiol-ene chemistry, the double bonds in the side chains of the L-allylglycine units can be post-modified with various compounds to afford alternating hydrophilic/hydrophobic patterned peptides .


Molecular Structure Analysis

The molecular formula of L-Allylglycine is C5H9NO2 . It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .


Chemical Reactions Analysis

L-Allylglycine is known to reduce glutamate decarboxylase (GAD) activity by 60% when administered at a dose of 39.8 μmol/g per hour ex vivo in mouse brain preparations . This reduction in GAD activity leads to a decrease in GABA concentration throughout various parts of the brain .


Physical And Chemical Properties Analysis

L-Allylglycine is a white crystalline powder with a density of 1.098 g/mL . It has a melting point of 265 °C and a boiling point of 231 °C .

Wissenschaftliche Forschungsanwendungen

  • Convulsive Action and GABA Concentration : L-Allylglycine is known for its convulsant action due to its inhibition of glutamic acid decarboxylase, leading to reduced GABA concentrations in the brain. This effect has been observed in various studies, indicating regional changes in cerebral GABA concentration and the nature of induced convulsions (Horton, Chapman, & Meldrum, 1978), (Meldrum, Swan, Ottersen, & Storm-Mathisen, 1987).

  • Impact on Polyamine and GABA Metabolism : L-Allylglycine affects polyamine metabolism in the brain. It induces a decrease in brain GABA concentration and alters activities of enzymes like l-ornithine decarboxylase and S-adenosyl-l-methionine decarboxylase (Pajunen, Hietala, Baruch-Virransalo, & Piha, 1979).

  • Cardiovascular Changes and GABA Reduction : Injection of L-Allylglycine into the posterior hypothalamus in rats correlates with increases in heart rate and decreases in GABA levels, indicating its influence on cardiovascular functions and neurotransmitter levels (Abshire, Hankins, Roehr, & Dimicco, 1988).

  • Inhibition of Amino Acid Uptake : L-Allylglycine inhibits the uptake of certain amino acids, like l-leucine and l-proline, in rat brain slices, suggesting its role in modulating amino acid transport mechanisms (Balcar & Johnston, 1974).

  • Interactions with the GABA System : L-Allylglycine's interaction with the γ-aminobutyric acid (GABA) system has been explored, showing its effectiveness as an inhibitor of glutamate decarboxylase both in vivo and in vitro, affecting GABA metabolism (Beart & Bilal, 1979).

  • Brain Glucose Metabolism : Research indicates that L-Allylglycine can influence brain glucose metabolism, particularly in relation to convulsive conditions (Horton & Meldrum, 1976).

  • Chemical Applications : Beyond its biological impact, L-Allylglycine has been used in chemical applications like capillary electrochromatography due to its hydrophilic and zwitterionic properties (Mao, Li, Hu, Liu, Li, & Chen, 2020).

  • Synthesis of Chiral Amino Acids : It has been utilized in the synthesis of chiral amino acids, showcasing its utility in the creation of novel compounds (Witulski & Gößmann, 1999).

  • Enzymatic Synthesis of Peptides : L-Allylglycine has been used in the enzymatic synthesis of peptides containing unnatural amino acids, indicating its potential in the production of biocompatible or biodegradable materials (Fernandez, Margot, Falender, Blanch, & Clark, 1995).

  • Pharmacological Interactions : Studies have explored its interactions with various anti-epileptic, neuroleptic, and gabaminergic drugs, contributing to understanding of drug mechanisms and epilepsy treatment (Ashton & Wauquier, 1979).

Safety And Hazards

L-Allylglycine is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation . The median lethal dose (LD50) in mice is between 147-195 mg/kg . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Zukünftige Richtungen

The use of non-canonical amino acids like L-Allylglycine in peptide medicinal chemistry and protein engineering is a growing field . The development of new synthetic strategies to provide access to arylglycines compatible with peptide synthesis is a current focus . Furthermore, the introduction of non-canonical amino acids is amongst the greatest actual challenges in protein engineering .

Eigenschaften

IUPAC Name

(2S)-2-aminopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNNWFKQCKFSDK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936821
Record name 2-Aminopent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Allylglycine

CAS RN

16338-48-0
Record name (-)-Allylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminopent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Amino-4-pentenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Allylglycine
Reactant of Route 2
L-Allylglycine
Reactant of Route 3
L-Allylglycine
Reactant of Route 4
L-Allylglycine
Reactant of Route 5
L-Allylglycine

Citations

For This Compound
1,110
Citations
M EVANS, T Griffiths, B Meldrum - Neuropathology and applied …, 1983 - Wiley Online Library
… and ventilated rats by the injection of either bicuculline or L-allylglycine. After 1-2 h of seizure … The effects of Lallylglycine were more severe than those of bicuculline. Changes include …
Number of citations: 80 onlinelibrary.wiley.com
RW Horton, AG Chapman… - Journal of …, 1978 - Wiley Online Library
… after administration of D- and L-allylglycine. D-Allylglycine (… L-allylglycine (1.2 mmol/kg ip) induced convulsions in 65 -90 … (s) which catalyse the conversion of L-allylglycine to 2-keto-4-…
Number of citations: 52 onlinelibrary.wiley.com
JM Cunha, JM Zanoveli, E Ledvinka-Filho… - Brain research …, 2010 - Elsevier
… (GABA) receptor antagonists, such as bicuculline, and blockers of glutamic acid decarboxylase (GAD; an enzyme required for GABA synthesis), such as semicarbazide or l-allylglycine (l…
Number of citations: 11 www.sciencedirect.com
M ORLOWSKI, DF REINGOLD… - Journal of …, 1977 - Wiley Online Library
… Both isomers of allylglycine inhibited brain glutamate decarboxylase in uitro to approximately the same extent, however, in uiuo L-allylglycine inhibited the enzyme more strongly than …
Number of citations: 65 onlinelibrary.wiley.com
VM Abshire, KD Hankins, KE Roehr, JA DiMicco - Neuropharmacology, 1988 - Elsevier
… that, in rats, systemic administration of L-allylglycine reduced levels of GABA throughout the … This study tested the hypothesis that microinjection of L-allylglycine, but not of U-allylglycine…
Number of citations: 27 www.sciencedirect.com
DA Kunz, DW Ribbons, PJ Chapman - Journal of Bacteriology, 1981 - Am Soc Microbiol
… -4-hexenoic acid) but not L-allylglycine or DL-trans-crotylglycine … limited oxidation was observed toward L-allylglycine and DL-trans-… of D- but not L-allylglycine and were further found to …
Number of citations: 17 journals.asm.org
RW Horton, AG Chapman, BS Meldrum - 1978 - researchgate.net
… as early as 30min after L-allylglycine administration (Fig. 2). A … decreases seen after L-allylglycine injection and may largely … The metabolism of L-allylglycine would seem to be catalysed …
Number of citations: 3 www.researchgate.net
AG Chapman, E Westerberg… - Journal of …, 1984 - Wiley Online Library
… L-Allylglycine seizures The concentrations of L-allylglycine that we found in the brain regions are approximately double the concentration (0.3-0.5 pmol/g tissue) reported by Orlowski et …
Number of citations: 67 onlinelibrary.wiley.com
N Izumiya, B Witkop - Journal of the American Chemical Society, 1963 - ACS Publications
to 7-Hydroxyornithine Stereochemistry of the Conversion of Allylglycine to 7-Hydroxyomithine and 4-Hydroxyproline Page 1 June 20, 1963 Conversion of Allylglycine to 7-…
Number of citations: 13 pubs.acs.org
P Marcotte, C Walsh - Biochemistry, 1978 - ACS Publications
… We have found that the products which are formed following the oxidation of L-allylglycine by L-aminoacid oxidase are dependent on the buffer used inthe incubation. The pathways …
Number of citations: 24 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.